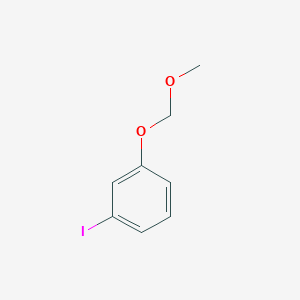

1-Iodo-3-(methoxymethoxy)benzene

Description

1-Iodo-3-(methoxymethoxy)benzene is an iodinated aromatic compound featuring a methoxymethoxy (-OCH2OCH3) substituent at the meta position relative to the iodine atom. Its molecular formula is C8H9IO3, with an average molecular weight of approximately 279.9 g/mol. The methoxymethoxy group is an electron-donating ether, which influences the electronic properties of the benzene ring, while the iodine atom serves as a reactive site for cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) . This compound is primarily utilized in organic synthesis, particularly in the preparation of complex biaryl structures or functionalized intermediates. Its stability and reactivity are modulated by the synergistic effects of the iodine substituent and the methoxymethoxy group, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

1-iodo-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTLTICCMBBJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(methoxymethoxy)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethoxy group can be oxidized to form different functional groups.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or modify the methoxymethoxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation can yield aldehydes, ketones, or carboxylic acids.

Reduction Products: Reduction typically results in the formation of deiodinated or demethoxymethoxylated compounds.

Scientific Research Applications

1-Iodo-3-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and methoxymethoxy group influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

1-Iodo-3-(trifluoromethoxy)benzene (C7H4F3IO)

- Molecular Weight : 288.01 g/mol .

- Substituent : Trifluoromethoxy (-OCF3), an electron-withdrawing group.

- Reactivity : The -OCF3 group deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing stability under acidic conditions. The iodine atom remains reactive in coupling reactions.

- Applications : Used in fluorinated pharmaceutical intermediates due to the metabolic stability imparted by fluorine .

1-Iodo-3-(undec-10-enyloxy)benzene (C17H23IO)

- Molecular Weight : ~370.27 g/mol .

- Substituent : Long alkenyloxy chain (-O-(CH2)9CH=CH2).

- Reactivity : The bulky chain increases hydrophobicity and steric hindrance, slowing coupling reactions. The terminal alkene offers additional functionalization sites.

- Applications : Employed in surfactant-linked aromatic systems or polymer chemistry .

3-(Methoxymethoxy)phenylboronic Acid (C8H11BO4)

- Molecular Weight : 181.98 g/mol .

- Substituent : Methoxymethoxy (-OCH2OCH3) and boronic acid (-B(OH)2).

- Reactivity : The boronic acid enables Suzuki couplings, while the methoxymethoxy group improves solubility in polar solvents.

- Applications : Key in synthesizing biaryl ethers and heterocycles .

Positional Isomerism

1-Iodo-4-(trifluoromethoxy)benzene (C7H4F3IO)

- Molecular Weight : 288.01 g/mol .

- Substituent : Trifluoromethoxy at the para position.

- Reactivity : The para configuration directs electrophilic substitution to the ortho position relative to iodine, contrasting with the meta-directing effects in this compound.

- Applications : Preferred for synthesizing linear biphenyl derivatives .

Functional Group Diversity

1-Iodo-3-(isopropyldimethylsilyl)benzene (C11H17ISi)

- Molecular Weight : ~304.24 g/mol .

- Substituent : Bulky silyl group (-SiMe2iPr).

- Reactivity : The silyl group stabilizes intermediates in coupling reactions but requires anhydrous conditions.

- Applications : Used in silicon-linked dendritic molecules or sterically hindered catalysts .

Data Table: Comparative Analysis

Key Research Findings

Reactivity Trends : The methoxymethoxy group in this compound enhances solubility in ethers and alcohols compared to fluorinated analogs, facilitating homogeneous reaction conditions .

Stability : Unlike trifluoromethoxy derivatives, the methoxymethoxy group is prone to hydrolysis under strong acidic/basic conditions, limiting its use in harsh environments .

Synthetic Utility : The iodine atom’s reactivity in cross-coupling reactions is retained despite the electron-donating substituent, enabling efficient biaryl bond formation .

Biological Activity

1-Iodo-3-(methoxymethoxy)benzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 474009-16-0

The presence of the iodine atom and methoxy groups in its structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various pharmacological effects. For example, it may inhibit certain kinases or interact with nuclear receptors, influencing gene expression and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that halogenated compounds can exhibit anticancer properties by targeting pathways involved in cell proliferation and apoptosis.

- Antimicrobial Effects : The compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Enzyme Inhibition : Preliminary data suggest that this compound could act as an enzyme inhibitor, affecting metabolic pathways.

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported on a series of halogenated compounds, including derivatives of benzene like this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in anticancer drug development .

- Antimicrobial Testing : In a separate investigation focusing on the antimicrobial efficacy of halogenated aromatic compounds, this compound demonstrated notable activity against Gram-positive bacteria. This highlights its potential application in developing new antimicrobial agents .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. The following table summarizes key findings from these studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.